Quinoline Nitrogen pKa: 7-Nitro (6.28) vs. 7-Amino (8.36) and 7-Chloro (Chloroquine)
The quinoline nitrogen pKa of 7-nitroquinolin-4-amine (X = NO₂) was determined to be 6.28, representing the lowest value in a series of 11 7-substituted N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines, as measured by spectrophotometric titration [1]. In contrast, the 7-amino analog (X = NH₂) exhibited a pKa of 8.36, while the 7-chloro analog (chloroquine framework) falls between these extremes [1]. This >2 log unit difference in basicity fundamentally alters the ionization state of the quinoline ring at physiological and vacuolar pH.
ΔpKa ≈ –2.1 vs. 7-NH₂
| Evidence Dimension | Quinoline ring nitrogen pKa |
|---|---|
| Target Compound Data | pKa = 6.28 (7-NO₂ derivative) |
| Comparator Or Baseline | pKa = 8.36 (7-NH₂ derivative); pKa ~7.9–8.1 for 7-Cl (chloroquine) from related literature |
| Quantified Difference | ΔpKa ≈ −2.1 vs. 7-NH₂; ≈ −1.6 to −1.8 vs. 7-Cl |
| Conditions | Spectrophotometric titration in aqueous solution at 25 °C; J Med Chem 2002, 45, 3531-3539 |
Why This Matters
A pKa of 6.28 means the quinoline nitrogen is predominantly uncharged in the neutral pH of the parasite cytosol, severely reducing vacuolar accumulation via pH trapping, which is the primary mechanism of action for chloroquine.
- [1] Kaschula CH, Egan TJ, Hunter R, et al. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. J Med Chem. 2002;45(16):3531-3539. doi:10.1021/jm020858u. View Source
